Cas no 2287317-32-0 (1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol)

1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-6749561
- 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol
- 2287317-32-0
-
- Inchi: 1S/C11H13N3O/c15-9-4-5-10-11(6-9)14(13-12-10)7-8-2-1-3-8/h4-6,8,15H,1-3,7H2
- InChI Key: HEPPLXAGWRDWSK-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=1)N(CC1CCC1)N=N2
Computed Properties
- Exact Mass: 203.105862047g/mol
- Monoisotopic Mass: 203.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 50.9Ų
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749561-0.1g |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol |
2287317-32-0 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6749561-5.0g |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol |
2287317-32-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6749561-0.25g |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol |
2287317-32-0 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
Enamine | EN300-6749561-10.0g |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol |
2287317-32-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6749561-0.05g |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol |
2287317-32-0 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6749561-2.5g |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol |
2287317-32-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6749561-1.0g |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol |
2287317-32-0 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6749561-0.5g |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol |
2287317-32-0 | 95.0% | 0.5g |
$809.0 | 2025-03-13 |
1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol Related Literature
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol
Introduction to 1-(Cyclobutylmethyl)-1H-1,2,3-Benzotriazol-6-ol (CAS No. 2287317-32-0)
1-(Cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol (CAS No. 2287317-32-0) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzotriazoles, which are widely studied for their diverse applications in pharmaceuticals, materials science, and chemical synthesis.
The cyclobutylmethyl substituent in 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol imparts unique conformational flexibility and steric properties to the molecule. These characteristics are crucial for its interactions with biological targets and its potential therapeutic applications. Recent studies have highlighted the importance of cyclobutyl-containing compounds in drug discovery, particularly in the development of central nervous system (CNS) drugs and anticancer agents.
In terms of its chemical structure, 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol consists of a benzotriazole core with a hydroxyl group at the 6-position and a cyclobutylmethyl group at the 1-position. The benzotriazole moiety is known for its ability to form stable complexes with various metal ions, making it useful in coordination chemistry and catalysis. The hydroxyl group adds polarity and hydrogen-bonding capabilities to the molecule, which can influence its solubility and binding affinity to biological targets.
Recent research has focused on the synthesis and characterization of 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol, as well as its potential biological activities. One study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antiproliferative activity against a panel of human cancer cell lines. The researchers attributed this activity to the compound's ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.
Another study published in Organic Letters described an efficient synthetic route to 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol, highlighting the use of palladium-catalyzed cross-coupling reactions to construct the cyclobutylmethyl substituent. This synthetic method not only provides a scalable approach for the production of this compound but also opens up possibilities for the synthesis of related analogs with varying substituents at different positions on the benzotriazole core.
The potential applications of 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol extend beyond cancer therapy. Researchers have also explored its use as a scaffold for developing inhibitors of specific enzymes involved in neurodegenerative diseases. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising inhibitory activity against beta-secretase (BACE), an enzyme implicated in Alzheimer's disease pathogenesis.
Furthermore, the hydroxyl group at the 6-position of 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol can be functionalized through various chemical transformations to introduce additional pharmacophores or improve drug-like properties such as solubility and metabolic stability. This versatility makes it an attractive starting point for medicinal chemists seeking to optimize lead compounds for clinical development.
In conclusion, 1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol (CAS No. 2287317-32-0) is a promising compound with a unique combination of structural features that offer significant potential for both fundamental research and practical applications in medicinal chemistry. Its antiproliferative activity against cancer cells, enzyme inhibition properties relevant to neurodegenerative diseases, and synthetic accessibility make it an exciting target for further investigation and development.
2287317-32-0 (1-(cyclobutylmethyl)-1H-1,2,3-benzotriazol-6-ol) Related Products
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)



